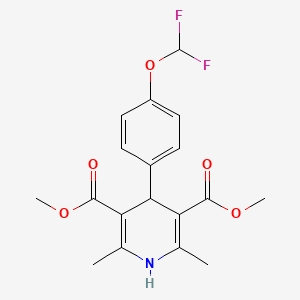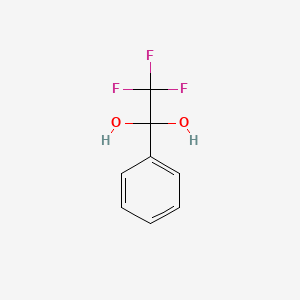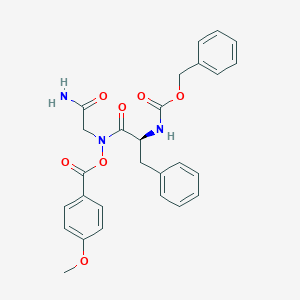
Cbz-Phe-N(OBz(4-OMe))Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is a synthetic compound that incorporates several protective groups, including the benzyloxycarbonyl (Cbz) group and the benzyl (Bz) group with a methoxy substitution (4-OMe). These protective groups are commonly used in peptide synthesis to protect functional groups from unwanted reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-N(OBz(4-OMe))Gly-NH2 typically involves the protection of amino acids and subsequent coupling reactions. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as pyridine or triethylamine . The benzyl group with a methoxy substitution (4-OMe) can be introduced using benzyl bromide with a methoxy group in the para position (4-OMe-Bz-Br) under basic conditions .
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling reactions efficiently. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 undergoes various chemical reactions, including:
Hydrogenation: The Cbz and benzyl groups can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, H2
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Nucleophilic Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deprotected Amino Acids: Removal of protective groups yields the free amino acids.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is used in various scientific research applications, including:
Peptide Synthesis: As a protected intermediate in the synthesis of complex peptides.
Drug Development: As a model compound for studying the effects of protective groups on peptide stability and activity.
Bioconjugation: In the development of bioconjugates for targeted drug delivery.
Mecanismo De Acción
The protective groups in Cbz-Phe-N(OBz(4-OMe))Gly-NH2 prevent unwanted side reactions during peptide synthesis by temporarily masking reactive functional groups. The Cbz group protects the amino group, while the benzyl group with a methoxy substitution protects the hydroxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Phe-N(OBz(4-OMe))Gly-NH2: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Cbz group.
Boc-Phe-N(OBz(4-OMe))Gly-NH2: Uses the tert-butyloxycarbonyl (Boc) group instead of the Cbz group.
Uniqueness
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is unique due to the combination of the Cbz and benzyl groups with a methoxy substitution, providing specific protection and reactivity profiles that are advantageous in certain synthetic routes .
Propiedades
Fórmula molecular |
C27H27N3O7 |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30(17-24(28)31)25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H2,28,31)(H,29,34)/t23-/m0/s1 |
Clave InChI |
JTRJLFHADAJSJF-QHCPKHFHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


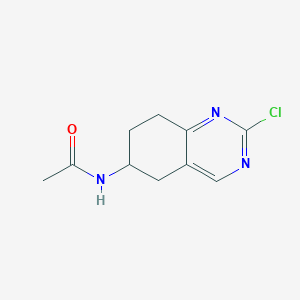

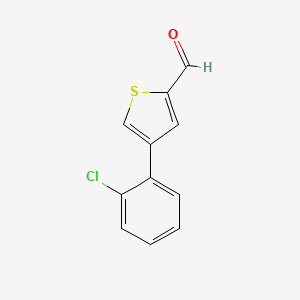
![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
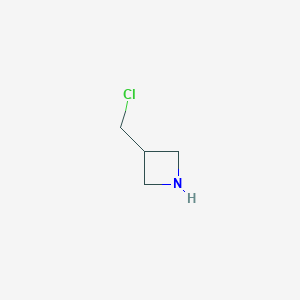
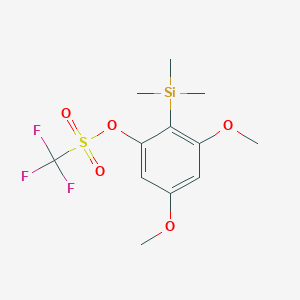
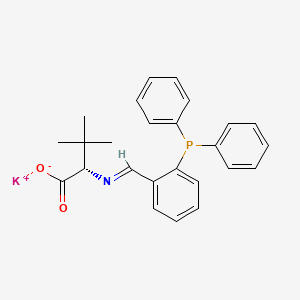

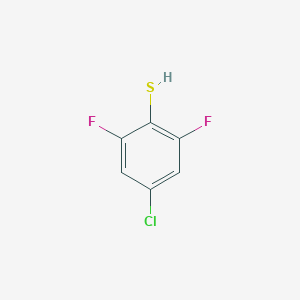
![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)
